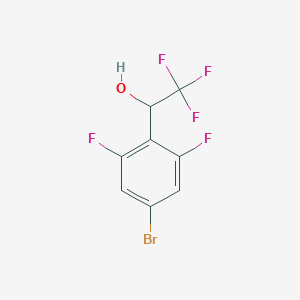
4-Bromo-2,6-difluoro-alpha-(trifluoromethyl)benzyl Alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound identified as “MFCD28360632” is a chemical entity with unique properties and applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “MFCD28360632” involves a series of chemical reactions that require precise conditions. The exact synthetic route can vary, but it typically involves the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on the desired functional groups in the final compound.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to facilitate the reactions.
Purification: After the synthesis, the compound is purified using techniques such as crystallization, distillation, or chromatography to ensure the desired purity and yield.
Industrial Production Methods
In an industrial setting, the production of “MFCD28360632” is scaled up to meet demand. This involves:
Large-Scale Reactors: Utilizing large reactors to handle the increased volume of reactants.
Optimization of Conditions: Fine-tuning reaction conditions to maximize yield and minimize by-products.
Automation: Employing automated systems to monitor and control the synthesis process, ensuring consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
“MFCD28360632” undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: It can also undergo reduction reactions, where it gains electrons and forms reduced products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving “MFCD28360632” typically use common reagents such as:
Oxidizing Agents: For oxidation reactions, reagents like potassium permanganate or hydrogen peroxide are used.
Reducing Agents: For reduction reactions, reagents such as sodium borohydride or lithium aluminum hydride are employed.
Catalysts: Catalysts like palladium on carbon or platinum are used to facilitate various reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced products with fewer oxygen atoms or more hydrogen atoms.
Substitution: New compounds with different functional groups replacing the original ones.
Scientific Research Applications
“MFCD28360632” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent or intermediate in the synthesis of other compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic uses and effects on biological systems.
Industry: It is utilized in various industrial processes, including the production of materials and chemicals.
Mechanism of Action
The mechanism by which “MFCD28360632” exerts its effects involves interactions with specific molecular targets and pathways. These include:
Molecular Targets: The compound binds to or interacts with specific proteins, enzymes, or receptors in biological systems.
Pathways: It influences biochemical pathways, leading to changes in cellular functions or metabolic processes.
Properties
Molecular Formula |
C8H4BrF5O |
|---|---|
Molecular Weight |
291.01 g/mol |
IUPAC Name |
1-(4-bromo-2,6-difluorophenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C8H4BrF5O/c9-3-1-4(10)6(5(11)2-3)7(15)8(12,13)14/h1-2,7,15H |
InChI Key |
FPOGFAWSEYTIGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)C(C(F)(F)F)O)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(Benzyloxy)-3-chlorophenyl]-5-bromoimidazole-2-carbaldehyde](/img/structure/B13704654.png)
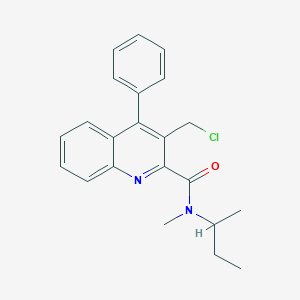
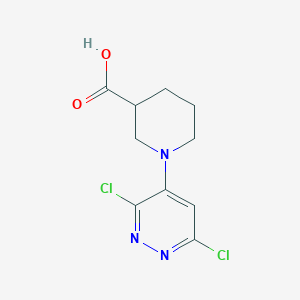
![8-Methoxy-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13704664.png)
![(S)-2-(Boc-amino)-4-[(3-Boc-guanidino)oxy]butanamide](/img/structure/B13704672.png)
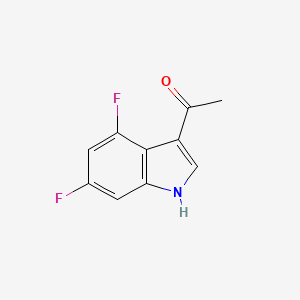
![[3-[(2-Bromophenyl)amino]-4-chlorophenyl]methanol](/img/structure/B13704677.png)
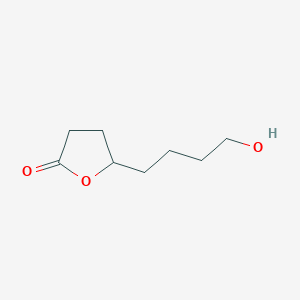
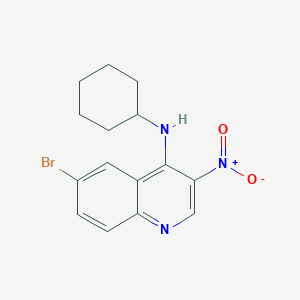
![Bicyclo[4.2.0]octa-1,3,5-trien-3-yltrimethylsilane](/img/structure/B13704698.png)
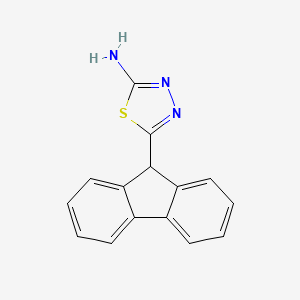
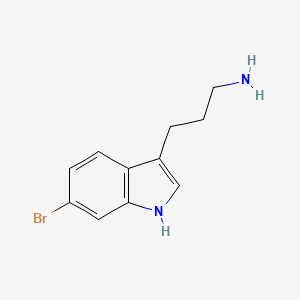
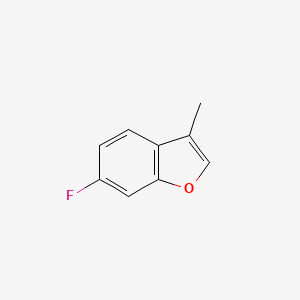
![N,N'-[[Propane-2,2-diylbis(sulfanediyl)]bis(ethane-2,1-diyl)]diacrylamide](/img/structure/B13704723.png)
